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Compound of Interest

Compound Name: Tetrodotoxin

Cat. No.: B1210768 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a detailed exploration of the chemical architecture of tetrodotoxin
(TTX) and its naturally occurring analogues. It covers the core structure, mechanism of action,

comparative potencies, and the experimental protocols essential for its study. Quantitative data

are presented for comparative analysis, and key pathways and workflows are visualized to

facilitate understanding.

Chemical Structure of Tetrodotoxin (TTX)
Tetrodotoxin (TTX) is a potent, non-proteinaceous neurotoxin renowned for its highly selective

blockade of voltage-gated sodium channels (VGSCs).[1] Its molecular formula is C₁₁H₁₇N₃O₈,

with a molecular weight of approximately 319.27 g/mol .[2][3] The intricate structure of TTX is

characterized by a unique and complex architecture:

Guanidinium Group: A positively charged guanidinium moiety is a critical feature for its toxic

activity. This group mimics the hydrated sodium ion, allowing it to bind with high affinity to the

sodium channel pore.[1]

Dioxa-adamantane Cage: The core of the molecule is a highly oxygenated and rigid 2,4-

dioxaadamantane carbon skeleton.[1]
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Hydroxyl Groups: Multiple hydroxyl groups adorn this cage structure, contributing to its

polarity and specific interactions with the amino acid residues of the sodium channel.[1]

Hemilactal Linkage: The structure contains a hemilactal linkage between C5 and C10, which

can exist in equilibrium with a lactone form.[4]

The complex and stereochemically rich structure of TTX was first elucidated in 1964 and has

presented a formidable challenge for synthetic chemists ever since.[2]

Core chemical structure of Tetrodotoxin (TTX).

Tetrodotoxin Analogues
Over 30 structural analogues of TTX have been identified from various marine and terrestrial

organisms.[1] These analogues typically result from modifications such as deoxygenation,

oxidation, or epimerization at various positions on the core TTX skeleton. The toxicity of these

analogues varies significantly, highlighting critical structure-activity relationships.

Key classes of naturally occurring TTX analogues include:

Epimers: Stereoisomers such as 4-epiTTX, which differ in the configuration at a single chiral

center.[5]

Anhydro Analogues: Formed by the loss of a water molecule, creating an additional ether

linkage, such as 4,9-anhydroTTX.[5] This analogue is particularly interesting as it shows

some selectivity for the Naᵥ1.6 sodium channel subtype.[6][7]

Deoxy Analogues: Lacking one or more hydroxyl groups, such as 11-deoxyTTX, 5,11-

dideoxyTTX, and 5,6,11-trideoxyTTX.[1][5] The number and position of hydroxyl groups are

crucial for binding affinity.[1]

Oxidized Analogues: Featuring an oxidized functional group, such as 11-oxoTTX, where the

primary alcohol at C11 is oxidized to an aldehyde or carboxylic acid.[5] This modification can,

in some cases, increase toxicity.[4]

Nor-analogues: Lacking a methyl(ene) group, such as 11-norTTX-6(S)-ol, where the C11

hydroxymethyl group is absent.[4]
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Other Complex Analogues: Chiriquitoxin, for example, features a glycine residue attached to

the C11 position.[5]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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